molecular formula C15H19N3O B7548265 1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE

1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE

Cat. No.: B7548265
M. Wt: 257.33 g/mol
InChI Key: HAPDWJKRGQLFTE-UHFFFAOYSA-N
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Description

1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the benzodiazole derivative reacts with a pyrrolidine derivative.

    Final Coupling: The final step involves coupling the benzodiazole-pyrrolidine intermediate with an ethanone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace hydrogen atoms, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antitumor agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-Dimethyl-1H-1,3-benzodiazol-6-yl)ethanone
  • 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile

Uniqueness

1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzodiazole and pyrrolidine rings in a single molecule enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-17-13-8-5-4-7-12(13)16-15(17)14-9-6-10-18(14)11(2)19/h4-5,7-8,14H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPDWJKRGQLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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